(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol
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Overview
Description
(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol is a chemical compound with the molecular formula C19H17NO It is known for its unique structure, which includes a cyclopropyl group, a phenyl group, and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol typically involves multiple steps. One common method starts with the preparation of the quinoline ring, followed by the introduction of the cyclopropyl and phenyl groups. The final step involves the addition of the methanol group to the quinoline ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This can include continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl or cyclopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol: This compound has a similar structure but includes a fluorine atom on the phenyl ring.
(2-Cyclopropyl-4-phenylquinolin-3-yl)acetic acid: This compound has an acetic acid group instead of a methanol group.
Uniqueness
(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H17NO |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(2-cyclopropyl-4-phenylquinolin-3-yl)methanol |
InChI |
InChI=1S/C19H17NO/c21-12-16-18(13-6-2-1-3-7-13)15-8-4-5-9-17(15)20-19(16)14-10-11-14/h1-9,14,21H,10-12H2 |
InChI Key |
QEDVVHKQXJZJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=CC=C4 |
Origin of Product |
United States |
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